5-Ethynylthiophene-2-carboxylic acid

概要

説明

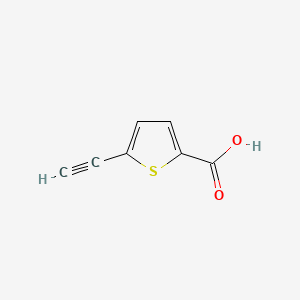

5-Ethynylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C7H4O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in various fields of scientific research due to its unique structural and electronic properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylthiophene-2-carboxylic acid typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated to form 2-bromothiophene.

Sonogashira Coupling: The 2-bromothiophene undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane to form 5-ethynylthiophene.

Hydrolysis: The ethynyl group is deprotected by hydrolysis to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: 5-Ethynylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiophene derivatives with different functional groups.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives with different functional groups.

Substitution: Substituted thiophene derivatives.

科学的研究の応用

Chemistry: 5-Ethynylthiophene-2-carboxylic acid is used as a building block in the synthesis of various organic compounds, including dyes and polymers. It is particularly valuable in the development of organic electronic materials .

Biology and Medicine: In biological research, this compound is explored for its potential as a bioactive molecule. Its derivatives are studied for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors .

作用機序

The mechanism of action of 5-Ethynylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. In dye-sensitized solar cells, for example, it acts as a sensitizer, absorbing light and transferring electrons to the semiconductor material. This process is facilitated by its conjugated structure, which allows efficient electron delocalization .

類似化合物との比較

- 5-Methylthiophene-2-carboxylic acid

- 5-Bromothiophene-2-carboxylic acid

- 5-Chlorothiophene-2-carboxylic acid

Uniqueness: 5-Ethynylthiophene-2-carboxylic acid is unique due to its ethynyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring efficient electron transfer, such as in organic electronics and dye-sensitized solar cells .

生物活性

5-Ethynylthiophene-2-carboxylic acid is a compound belonging to the thiophene derivative class, characterized by its unique molecular structure, which includes an ethynyl group and a carboxylic acid functional group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on available research findings.

Biological Activity Overview

While specific biological activity data on this compound is limited, its structural components suggest several potential applications in biological systems. The compound has been primarily studied for its roles in:

- Antioxidant Activity : The presence of the thiophene ring and the carboxylic acid group may contribute to antioxidant properties, which are vital for reducing oxidative stress in cells.

- Electron Transfer Processes : As a sensitizer in dye-sensitized solar cells (DSSCs), it can potentially influence electron transfer processes, which may also translate to biological interactions with cellular components.

The mechanism of action for this compound involves:

- Electron Transfer : Its conjugated structure allows efficient electron delocalization, making it effective in transferring electrons to semiconductor materials in DSSCs. This property could also facilitate interactions with biological molecules, influencing metabolic pathways.

- Binding Affinity : Preliminary studies suggest that the compound may interact with specific proteins or enzymes, potentially modulating signaling pathways or inhibiting enzyme activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| 5-Methylthiophene-2-carboxylic acid | Methyl group instead of ethynyl | Moderate antioxidant activity |

| 5-Bromothiophene-2-carboxylic acid | Bromine substituent | Antimicrobial properties |

| 5-Chlorothiophene-2-carboxylic acid | Chlorine substituent | Anticancer properties |

Case Studies and Research Findings

- Antioxidant Studies : Research indicates that compounds with thiophene rings exhibit significant antioxidant activity. While direct studies on this compound are lacking, related compounds have demonstrated the ability to scavenge free radicals effectively .

- Anticancer Potential : In studies involving derivatives of thiophene, compounds have shown promising anticancer activity against various cancer cell lines. For example, analogs of thiophene derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .

- Dye-Sensitized Solar Cells (DSSCs) : The compound's role as a sensitizer in DSSCs has been explored, highlighting its efficiency in electron transfer processes which could be leveraged for therapeutic applications in photodynamic therapy .

Future Directions

Further research is essential to elucidate the full range of biological activities associated with this compound. Key areas for future investigation include:

- Pharmacological Studies : Detailed pharmacological profiling to assess therapeutic potential and safety.

- Mechanistic Studies : Understanding the molecular interactions at play when the compound interacts with biological targets.

- Clinical Trials : Exploring potential clinical applications based on preclinical findings.

特性

IUPAC Name |

5-ethynylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDSPXPVZWMEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665685 | |

| Record name | 5-Ethynylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174672-58-3 | |

| Record name | 5-Ethynylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 5-ethynylthiophene-2-carboxylic acid improve the efficiency of porphyrin-based DSSCs?

A: this compound acts as a rigid π-linker and anchoring group when incorporated into porphyrin dyes for DSSCs [, ]. This structural feature offers several benefits:

- Reduced Aggregation: The bulky nature of the molecule helps suppress aggregation of porphyrin molecules, a common issue that hinders efficiency in DSSCs [].

- Enhanced Light Absorption: The extended conjugation through the ethynyl and thiophene units allows for broader light absorption, including the near-infrared region, improving light harvesting capabilities [].

- Efficient Electron Transfer: The carboxylic acid group acts as an anchor, allowing for strong binding to the semiconductor surface (typically TiO2) and facilitating efficient electron injection from the excited dye molecule into the semiconductor [].

Q2: What are the advantages of using this compound over other anchoring groups like cyanoacetic acid?

A: While cyanoacetic acid can also extend the absorption spectrum into the near-infrared region, studies have shown that it leads to faster charge recombination rates at the dye-semiconductor interface []. This recombination process, where electrons return to the dye instead of contributing to the current, reduces the overall device performance. this compound, with its rigid structure, helps minimize this recombination, leading to higher power conversion efficiencies [].

Q3: Beyond DSSCs, are there other applications of this compound in materials science?

A: Yes, this compound has shown promise in building metal-metal quadruple bond complexes []. These complexes exhibit interesting photophysical properties and can act as synthons for further derivatization, potentially leading to novel materials with applications in areas like molecular electronics or catalysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。